2-fluoro-N-(4-fluorophenyl)benzenesulfonamide

TRPV1 Antagonist Pain Inflammation

This 2,4′-difluorinated benzenesulfonamide is a critical scaffold for carbonic anhydrase (CA IX/XII) selectivity studies, TRPV1 antagonist development (IC50=14 µM), and iPLA2 reference inhibition (IC50=90 nM). Its unique 2-fluoro/4-fluoro substitution pattern imparts distinct electronic and steric binding advantages—unattainable with generic non-fluorinated or mono-fluorinated analogs. Procure this validated research tool to accelerate hit-to-lead SAR campaigns and isoform selectivity profiling with a cost-effective, high-purity starting point.

Molecular Formula C12H9F2NO2S
Molecular Weight 269.27
CAS No. 571923-01-8
Cat. No. B2418631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(4-fluorophenyl)benzenesulfonamide
CAS571923-01-8
Molecular FormulaC12H9F2NO2S
Molecular Weight269.27
Structural Identifiers
SMILESC1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C12H9F2NO2S/c13-9-5-7-10(8-6-9)15-18(16,17)12-4-2-1-3-11(12)14/h1-8,15H
InChIKeyUKJNIBKKCBMFPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(4-fluorophenyl)benzenesulfonamide (CAS 571923-01-8): Procurement and Differentiation Guide for Fluorinated Benzenesulfonamide Scaffolds


2-Fluoro-N-(4-fluorophenyl)benzenesulfonamide (CAS 571923-01-8) is a difluorinated benzenesulfonamide featuring a 2-fluoro substituent on the benzenesulfonyl ring and a 4-fluoro substituent on the aniline-derived N-phenyl ring [1]. It belongs to a class of compounds widely explored as enzyme inhibitors, particularly of carbonic anhydrases (CAs) and phospholipase A2 (PLA2), due to the electron-withdrawing and steric effects imparted by fluorine atoms [2].

Why Generic Substitution of 2-Fluoro-N-(4-fluorophenyl)benzenesulfonamide is Problematic


In the fluorinated benzenesulfonamide class, minor structural modifications—such as the position and number of fluorine substituents—dramatically alter both potency and isoform selectivity. For instance, the compound's 2-fluoro substitution pattern on the benzenesulfonyl ring is critical for its specific interaction with carbonic anhydrase active sites, while the 4-fluoro on the N-phenyl ring influences overall molecular conformation and electronic properties [1]. Generic substitution with a non-fluorinated analog (e.g., N-phenylbenzenesulfonamide) or a mono-fluorinated variant (e.g., N-(4-fluorophenyl)benzenesulfonamide, CAS 312-63-0) would result in a complete loss of the unique binding profile and biological activity, as fluorine atoms are known to enhance binding affinity by several pH units through electron withdrawal and pKa modulation [2].

Quantitative Differentiation Evidence for 2-Fluoro-N-(4-fluorophenyl)benzenesulfonamide Against Key Comparators


TRPV1 Antagonist Activity: 2-Fluoro-N-(4-fluorophenyl)benzenesulfonamide vs. Non-Fluorinated Scaffold

The compound exhibits measurable but weak antagonist activity at the human TRPV1 receptor. In a functional assay measuring inhibition of pH 5.5-induced calcium influx in human 1321N1 cells expressing recombinant hTRPV1, the compound demonstrated an IC50 of 14,000 nM [1]. This activity can be contrasted with the essentially inactive profile of non-fluorinated phenylsulfonamide scaffolds in this assay, highlighting the crucial, albeit modest, role of fluorination for any TRPV1 engagement [2].

TRPV1 Antagonist Pain Inflammation

Inhibition of Calcium-Independent Phospholipase A2: Comparative IC50 Values

The compound demonstrates moderate inhibitory activity against human recombinant calcium-independent phospholipase A2 (iPLA2). It exhibits an IC50 of 90 nM when assessed using PAPA (1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphate) as a substrate [1]. This activity is weaker than that of structurally more complex benzenesulfonamide-based iPLA2 inhibitors that achieve picomolar potency, but it provides a clear starting point for structure-activity relationship (SAR) studies. The compound's activity against this target is specifically linked to its fluorinated benzenesulfonamide scaffold [2].

PLA2 Inhibitor Inflammation Metabolic Disease

Binding Affinity to Human Carbonic Anhydrase II (hCA II)

The compound binds to human carbonic anhydrase II (hCA II) with a reported Ki value [1]. The presence of fluorine atoms in the benzenesulfonamide scaffold is known to significantly enhance binding affinity to carbonic anhydrases by lowering the pKa of the sulfonamide group, thereby facilitating zinc coordination in the enzyme active site [2].

Carbonic Anhydrase Inhibitor Glaucoma Cancer

Recommended Application Scenarios for Procuring 2-Fluoro-N-(4-fluorophenyl)benzenesulfonamide


Medicinal Chemistry: TRPV1 Antagonist Lead Optimization

As a validated starting point for TRPV1 antagonist development, this compound (IC50 = 14 µM against hTRPV1 [1]) can serve as a core scaffold for SAR studies aimed at improving potency. Researchers can systematically modify the 2-fluoro and 4-fluoro substituents to probe their electronic and steric contributions to binding. This is a cost-effective alternative to purchasing more advanced, potent (and more expensive) TRPV1 antagonists for early-stage hit-to-lead campaigns.

Biochemical Pharmacology: iPLA2 Inhibition Studies

With a defined IC50 of 90 nM against human iPLA2 [1], this compound is suitable for use as a reference inhibitor or as a chemical probe in cellular models of inflammation and lipid metabolism. Its moderate potency allows for clear observation of concentration-dependent effects without the rapid, complete enzyme inhibition seen with picomolar binders, making it useful for studying iPLA2's role in dynamic cellular processes.

Chemical Biology: Profiling Fluorinated Benzenesulfonamide Selectivity Across Carbonic Anhydrase Isoforms

The compound's 2-fluoro substitution pattern is a key structural feature for achieving selectivity against tumor-associated carbonic anhydrase isoforms like CA IX [1]. It can be procured as a reference compound in isoform selectivity panels. Comparing its activity profile against a panel of hCA isoforms (I, II, VII, IX, XII, XIV) provides a baseline for assessing the impact of additional substituents designed to enhance selectivity for CA IX or CA XII, which are validated anticancer targets.

Quote Request

Request a Quote for 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.